molecular formula C24H23N3O3S2 B3012942 N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252901-58-8

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3012942
CAS RN: 1252901-58-8
M. Wt: 465.59
InChI Key: OPSZYKYYZBDJAQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is a focus of synthetic chemistry research, where efforts are made to develop versatile reagents for producing substituted products and N-alkylacetamides. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are reported as simple equivalents of N-acetamide nucleophiles. These compounds, through reactions with various alkyl halides and sulfonates, provide a pathway to substituted products that can be transformed into N-alkylacetamides, highlighting their utility in synthesizing natural and pharmaceutical products (Sakai et al., 2022).

Chemical Modification and Antimicrobial Applications

Chemical modification of sulfazecin and synthesis of derivatives starting from compounds like cis-1-(2, 4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone have been explored. These new derivatives exhibit potent antimicrobial activities against gram-negative bacteria, indicating their potential for therapeutic applications (Kishimoto et al., 1984).

Potential for Anti-inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been conducted. These studies aim to develop compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, offering insights into their therapeutic potential (Abu‐Hashem et al., 2020).

Structural Studies

Crystallographic studies of similar compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, provide insights into the molecular conformation and interactions within the crystal structure, contributing to our understanding of their chemical behavior and potential for further applications (Subasri et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-15-4-9-19(16(2)12-15)25-21(28)14-32-24-26-20-10-11-31-22(20)23(29)27(24)13-17-5-7-18(30-3)8-6-17/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSZYKYYZBDJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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